
2-(Iso-propylamino)ethylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iso-propylamino)ethylstyrene is an organic compound with the molecular formula C13H19N It is a derivative of styrene, where the ethyl group is substituted with an iso-propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iso-propylamino)ethylstyrene typically involves the reaction of styrene with iso-propylamine under specific conditions. One common method is the alkylation of styrene with iso-propylamine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the compound is produced on a large scale with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Iso-propylamino)ethylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted styrene compounds .
Scientific Research Applications
2-(Iso-propylamino)ethylstyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iso-propylamino)ethylstyrene involves its interaction with specific molecular targets. The iso-propylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylamino)ethylstyrene
- 2-(Methylamino)ethylstyrene
- 2-(Propylamino)ethylstyrene
Uniqueness
2-(Iso-propylamino)ethylstyrene is unique due to the presence of the iso-propylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[2-(2-ethenylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H19N/c1-4-12-7-5-6-8-13(12)9-10-14-11(2)3/h4-8,11,14H,1,9-10H2,2-3H3 |
InChI Key |
NIQYMDCHIPJYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


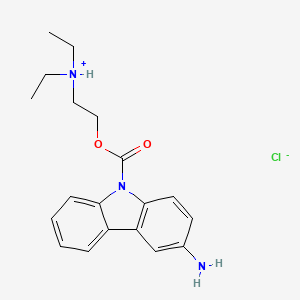


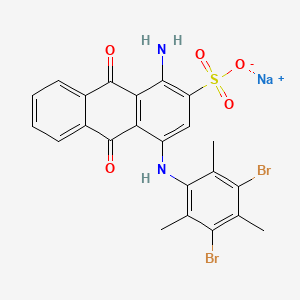
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
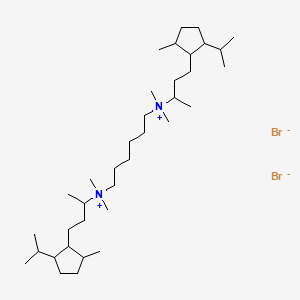

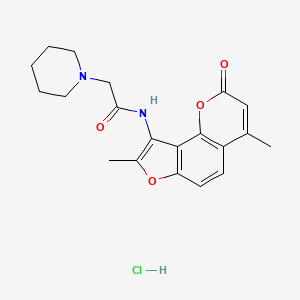
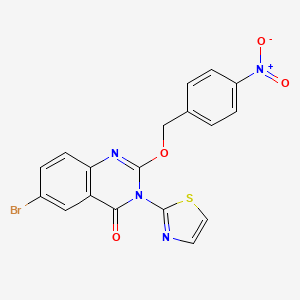
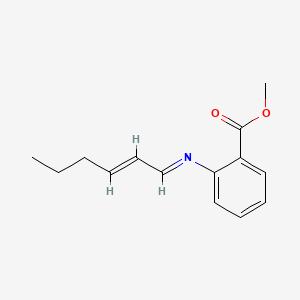
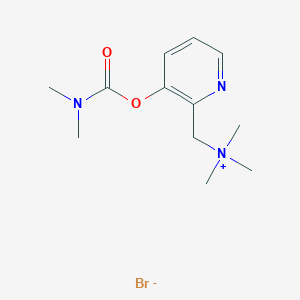
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

